molecular formula C8H14ClN3O2 B1382482 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride CAS No. 1803581-98-7

3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B1382482
CAS No.: 1803581-98-7
M. Wt: 219.67 g/mol
InChI Key: KQFWBQNCVRMIBX-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride is a chemical compound that belongs to the class of imidazolidinones. It features a pyrrolidine ring attached to an imidazolidinone core, making it a versatile molecule in various scientific and industrial applications. This compound is known for its potential biological activity and is often studied for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate carbonyl compounds under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of catalysts and controlled reaction conditions to optimize the synthesis. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride is studied for its potential biological activity. It has been investigated for its effects on various cellular processes and its ability to modulate biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various pharmaceutical applications.

  • Imidazolidinone derivatives: These compounds have the imidazolidinone core and are known for their biological activity.

Biological Activity

3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activity. This compound belongs to the imidazolidinone class, characterized by a pyrrolidine ring attached to an imidazolidinone core. Its unique structure suggests diverse applications in medicinal chemistry and biological studies.

  • Molecular Formula : C8_8H14_{14}ClN3_3O2_2
  • Molecular Weight : 219.67 g/mol
  • CAS Number : 1803581-98-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, thereby influencing various cellular processes. Research indicates that it could act as an inhibitor of lymphoid-specific tyrosine phosphatase (LYP), a target implicated in autoimmune diseases .

Antimicrobial and Anticancer Activities

Recent studies have explored the antimicrobial and anticancer properties of this compound. In vitro assays have demonstrated that it exhibits significant inhibitory effects against various bacterial strains and cancer cell lines. For instance, at concentrations around 50 μM, notable inhibition of bacterial secretion mechanisms has been observed .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. Specifically, it has shown potential in regulating T cell receptor signaling pathways, which are crucial in immune responses. This property positions it as a candidate for treating autoimmune disorders .

Case Studies

  • Inhibition of LYP : A study focused on the design and synthesis of derivatives similar to this compound revealed that certain analogs exhibited IC50_{50} values ranging from 2.85 to 6.95 μM against LYP, indicating their potential as therapeutic agents in autoimmune diseases .
  • Antibacterial Activity : In another study, the compound was tested against common pathogens, showing a marked reduction in bacterial growth at concentrations as low as 10 μM, suggesting its utility as an antibacterial agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
5-(Pyrrolidin-1-yl)imidazolidine-2,4-dioneStructureModerate antimicrobial activity
3-(Methylpyrrolidin-3-yl)imidazolidine-2,4-dioneStructureLower cytotoxicity compared to target compound
3-(Piperidin-1-ylmethyl)imidazolidine-2,4-dioneStructureEnhanced solubility properties

Properties

IUPAC Name

3-(pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c12-7-4-10-8(13)11(7)5-6-1-2-9-3-6;/h6,9H,1-5H2,(H,10,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFWBQNCVRMIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2C(=O)CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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